molecular formula C6H5FN2O B15282890 3-Amino-5-fluoroisonicotinaldehyde

3-Amino-5-fluoroisonicotinaldehyde

Cat. No.: B15282890
M. Wt: 140.11 g/mol
InChI Key: XJWKUBMQCAQEJB-UHFFFAOYSA-N
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Description

3-Amino-5-fluoroisonicotinaldehyde is a chemical compound with the molecular formula C6H5FN2O It is a derivative of isonicotinaldehyde, where the hydrogen atoms at positions 3 and 5 of the pyridine ring are replaced by an amino group and a fluorine atom, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-fluoroisonicotinaldehyde typically involves multi-step organic reactions. One common method starts with the fluorination of isonicotinaldehyde, followed by the introduction of the amino group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern on the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to meet the demands of commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-fluoroisonicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halides and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the alcohol.

Scientific Research Applications

3-Amino-5-fluoroisonicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-5-fluoroisonicotinaldehyde involves its interaction with various molecular targets. The amino and fluorine groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The aldehyde group can also participate in chemical reactions that modify the structure and function of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-fluoroisonicotinic acid
  • 3-Amino-5-fluoropyridine
  • 3-Amino-5-fluoro-2-methylpyridine

Uniqueness

3-Amino-5-fluoroisonicotinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H5FN2O

Molecular Weight

140.11 g/mol

IUPAC Name

3-amino-5-fluoropyridine-4-carbaldehyde

InChI

InChI=1S/C6H5FN2O/c7-5-1-9-2-6(8)4(5)3-10/h1-3H,8H2

InChI Key

XJWKUBMQCAQEJB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)F)C=O)N

Origin of Product

United States

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